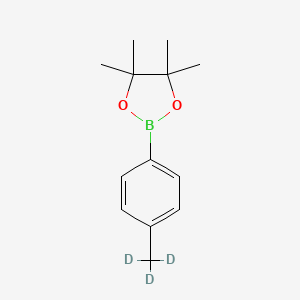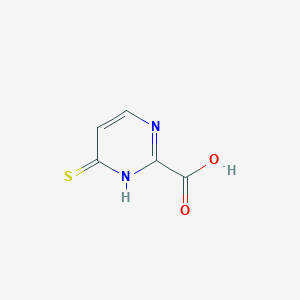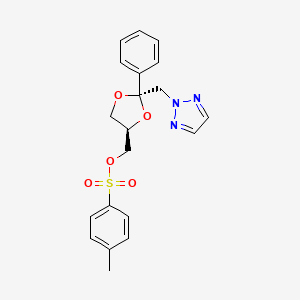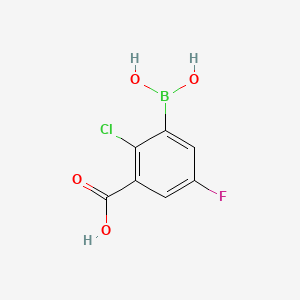
1-Chloro-2-fluoro-5-methoxy-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-fluoro-5-methoxy-4-nitro-benzene is an organic compound with the molecular formula C7H5ClFNO3 and a molecular weight of 205.57 g/mol . This compound is a derivative of benzene, characterized by the presence of chloro, fluoro, methoxy, and nitro substituents on the benzene ring. It is used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
The synthesis of 1-chloro-2-fluoro-5-methoxy-4-nitro-benzene typically involves the nitration of 1-chloro-2-fluoro-5-methoxy-benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Chloro-2-fluoro-5-methoxy-4-nitro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-2-fluoro-5-methoxy-4-nitro-benzene is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-chloro-2-fluoro-5-methoxy-4-nitro-benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical reactions . The methoxy group can be oxidized to form a carboxylic acid, which can interact with enzymes and other biological molecules .
Comparison with Similar Compounds
1-Chloro-2-fluoro-5-methoxy-4-nitro-benzene can be compared with other similar compounds, such as:
1-Chloro-2-fluoro-4-nitro-benzene: Lacks the methoxy group, making it less reactive in certain chemical reactions.
1-Chloro-2-fluoro-5-methoxy-benzene: Lacks the nitro group, making it less suitable for reduction reactions.
1-Chloro-2-fluoro-5-nitro-benzene: Lacks the methoxy group, affecting its reactivity in oxidation reactions.
The uniqueness of 1-chloro-2-fluoro-5-methoxy-4-nitro-benzene lies in its combination of substituents, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C7H5ClFNO3 |
|---|---|
Molecular Weight |
205.57 g/mol |
IUPAC Name |
1-chloro-2-fluoro-5-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3 |
InChI Key |
BCBSYWPFWWVUAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14031879.png)
![N,N-Diethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B14031886.png)
![2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol](/img/structure/B14031889.png)
![6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione](/img/structure/B14031894.png)




![(4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate](/img/structure/B14031944.png)

![4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)

![2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-](/img/structure/B14031971.png)

